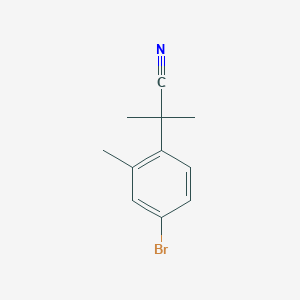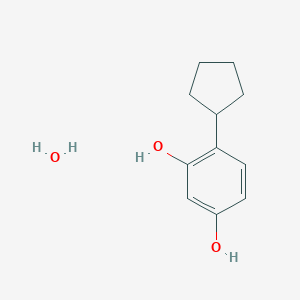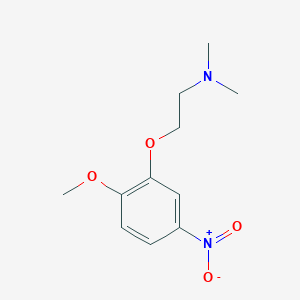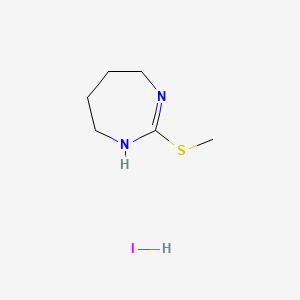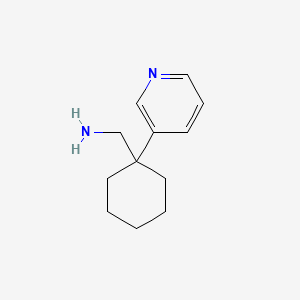
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine is an organic compound that features a cyclohexyl ring substituted with a pyridin-3-yl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyridin-3-yl-cyclohexyl)-methylamine typically involves the reaction of cyclohexylmethylamine with a pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where cyclohexylmethylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Pyridin-3-yl-cyclohexyl)-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Pyridin-2-ylcyclohexyl)methylamine
- (1-Pyridin-4-ylcyclohexyl)methylamine
- (1-Pyridin-3-ylcyclopentyl)methylamine
Uniqueness
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine is unique due to the specific positioning of the pyridine ring and the cyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1-pyridin-3-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7,10,13H2 |
InChI-Schlüssel |
MOZSPXWHVLPQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine](/img/structure/B8659403.png)
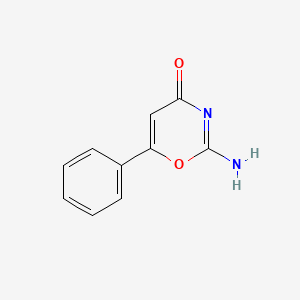
![2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine](/img/structure/B8659423.png)
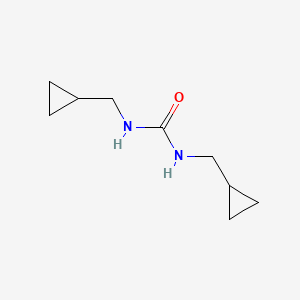
![3-Bromo-5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8659440.png)
![[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8659448.png)
